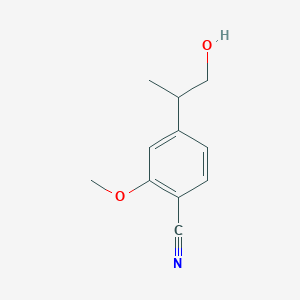

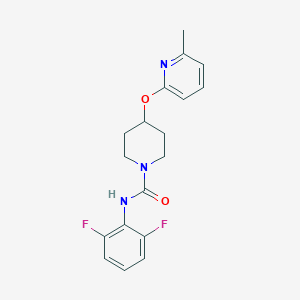

![molecular formula C26H18ClN3O4S B2983098 Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-65-7](/img/structure/B2983098.png)

Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound appears to be a complex organic molecule with several functional groups. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The molecule also features a chlorophenyl group, a carboxylate ester group, and a thieno[3,4-d]pyridazine ring, which is a type of heterocyclic compound.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials.Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best visualized using a molecular modeling software.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the ester group might undergo hydrolysis, while the aromatic rings might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties, like melting point, boiling point, and solubility, could potentially be predicted using computational chemistry techniques.科学的研究の応用

Synthesis and Structural Characterization

The compound has been synthesized through various chemical reactions that involve cyclization, condensation, and substitution reactions, showcasing the chemical versatility and the potential for generating derivatives with varied biological activities. For instance, the synthesis protocols often involve reactions with primary amines, hydrazine hydrate, and other nucleophilic reagents to obtain pyrazolo[3,4-c]pyridazine derivatives and other structurally related compounds. These processes highlight the compound's utility as a precursor in the synthesis of heterocyclic compounds that are of interest in the development of new therapeutic agents (Zabska et al., 1998; Mikhed’kina et al., 2009).

Biological Activities

Research studies have reported on the compound's antitumor, antimicrobial, and anti-inflammatory properties, among others. These activities are attributed to the compound's ability to interact with biological targets, offering potential therapeutic benefits in treating various diseases. Specifically, the synthesized derivatives have shown promising results in preclinical models, suggesting their potential efficacy in cancer therapy and infection control (Markosyan et al., 2020; Abdel-Motaal et al., 2020).

Applications in Heterocyclic Chemistry

The compound's utility extends to the field of heterocyclic chemistry, where it serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. These compounds have been evaluated for their pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The structural diversity achieved through the modification of the compound underscores its significance in drug discovery and medicinal chemistry (Bialy & Gouda, 2011; Mohamed et al., 2008).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.

将来の方向性

Future studies could aim to synthesize this compound and study its properties in more detail. If it’s intended to be a drug, it would need to undergo extensive testing to evaluate its safety and efficacy.

特性

IUPAC Name |

ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18ClN3O4S/c1-2-34-26(33)22-20-14-35-24(21(20)25(32)30(29-22)19-11-9-18(27)10-12-19)28-23(31)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,2H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLFQZFPDGGHCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

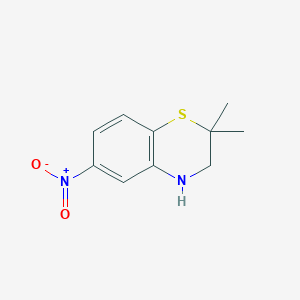

![3-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2983015.png)

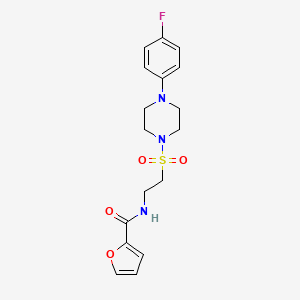

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2983016.png)

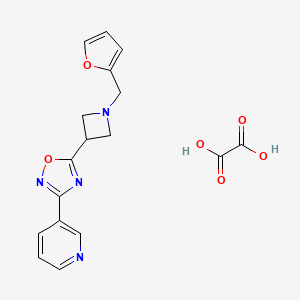

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2983017.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2983025.png)

![4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2983026.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2983032.png)

![N,N-Dimethyl-4-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzenesulfonamide](/img/structure/B2983033.png)